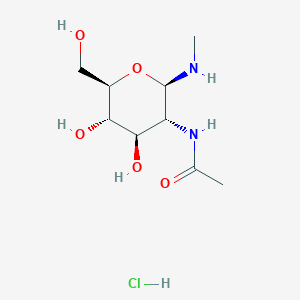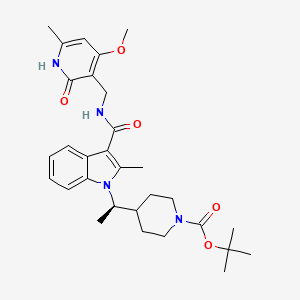
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its role in various biochemical processes and is often used as a building block in synthetic chemistry. It is characterized by the presence of an acetamido group and a deoxy sugar moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with D-glucosamine, which is readily available from natural sources.
Acetylation: D-glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form 2-acetamido-2-deoxy-D-glucosamine.
Deoxygenation: The hydroxyl group at the second position is replaced with an amino group through a series of reactions involving protection and deprotection steps.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-acetylglucosamine derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-acetylglucosamine derivatives.
Reduction: Amino sugar derivatives.
Substitution: Various N-substituted glucosamine derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a precursor in the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes such as glucosamine-6-phosphate synthase, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-2-deoxy-b-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-b-D-glucopyranose 1,3,4,6-tetraacetate
- N-Acetyl-D-glucosylamine
Uniqueness
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride is unique due to its specific structural features, including the presence of a methylamine group and its hydrochloride salt form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H19ClN2O5 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O5.ClH/c1-4(13)11-6-8(15)7(14)5(3-12)16-9(6)10-2;/h5-10,12,14-15H,3H2,1-2H3,(H,11,13);1H/t5-,6-,7-,8-,9-;/m1./s1 |
Clé InChI |
BBPSWVCVHQSORW-SCISQTCKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC)CO)O)O.Cl |
SMILES canonique |
CC(=O)NC1C(C(C(OC1NC)CO)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)



![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)



